molecular formula C70H112O42 B15094677 Heptakis(3-O-acetyl-2 6-DI-O-methyl)-

Heptakis(3-O-acetyl-2 6-DI-O-methyl)-

Cat. No.: B15094677
M. Wt: 1625.6 g/mol
InChI Key: KCGPTTRGLYIRNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin is a hydrophilic derivative of cyclodextrin, a cyclic oligosaccharide composed of glucose units. This compound is known for its ability to improve the solubility, dissolution rate, and bioavailability of poorly water-soluble drugs . It is commonly used as a drug carrier in pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin involves the acetylation of the hydroxyl groups at the 3-position of Heptakis(2,6-di-O-methyl)-β-cyclodextrin. This process is typically carried out using acetic anhydride in the presence of a base such as pyridine . The reaction conditions include maintaining the reaction mixture at a specific temperature and time to ensure complete acetylation .

Industrial Production Methods: Industrial production of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity . The product is then purified using techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, enhancing its solubility and stability . This inclusion complex formation is driven by hydrophobic interactions and hydrogen bonding .

Properties

IUPAC Name

[38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H112O42/c1-29(71)92-50-43-36(22-78-8)99-64(57(50)85-15)107-44-37(23-79-9)101-66(59(87-17)51(44)93-30(2)72)109-46-39(25-81-11)103-68(61(89-19)53(46)95-32(4)74)111-48-41(27-83-13)105-70(63(91-21)55(48)97-34(6)76)112-49-42(28-84-14)104-69(62(90-20)56(49)98-35(7)77)110-47-40(26-82-12)102-67(60(88-18)54(47)96-33(5)75)108-45-38(24-80-10)100-65(106-43)58(86-16)52(45)94-31(3)73/h36-70H,22-28H2,1-21H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGPTTRGLYIRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(OC(C1OC)OC3C(OC(C(C3OC(=O)C)OC)OC4C(OC(C(C4OC(=O)C)OC)OC5C(OC(C(C5OC(=O)C)OC)OC6C(OC(C(C6OC(=O)C)OC)OC7C(OC(C(C7OC(=O)C)OC)OC8C(OC(O2)C(C8OC(=O)C)OC)COC)COC)COC)COC)COC)COC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H112O42
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1625.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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